2-Bromo-5-(cyclopropylmethoxy)benzoic acid
Description
2-Bromo-5-(cyclopropylmethoxy)benzoic acid (C₁₁H₁₁BrO₃, MW 271.12) is a benzoic acid derivative featuring a bromine atom at the 2-position and a cyclopropylmethoxy group at the 5-position of the aromatic ring . The cyclopropylmethoxy substituent introduces steric bulk and unique electronic effects due to the strained cyclopropane ring, distinguishing it from simpler alkoxy or alkyl-substituted analogs. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals .
Properties
IUPAC Name |
2-bromo-5-(cyclopropylmethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-10-4-3-8(5-9(10)11(13)14)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNYOBKIJYKSTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(cyclopropylmethoxy)benzoic acid typically involves the bromination of 5-(cyclopropylmethoxy)benzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The bromine atom at the 2-position undergoes nucleophilic displacement under specific conditions. Key studies demonstrate:
Reaction with amines :
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Treatment with primary amines (e.g., methylamine) in dimethylformamide (DMF) at 80–100°C yields 2-amino-5-(cyclopropylmethoxy)benzoic acid derivatives.
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Secondary amines require harsher conditions (e.g., 120°C, 24 hrs) for substitution.
Table 1: Substitution Reactions with Amines
| Amine | Conditions | Yield (%) | Product Purity (%) |
|---|---|---|---|
| Methylamine | DMF, 80°C, 12 hrs | 78 | 98.5 |
| Piperidine | DMF, 120°C, 24 hrs | 65 | 97.2 |
Esterification and Amidation
The carboxylic acid group participates in standard derivatization reactions:
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Esterification : Reacts with methanol in the presence of H₂SO₄ (catalytic) to form methyl 2-bromo-5-(cyclopropylmethoxy)benzoate (85% yield).
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Amidation : Coupling with ethylamine using EDCI/HOBt produces the corresponding amide (72% yield).
Mechanistic Insight :
The cyclopropylmethoxy group’s electron-donating nature slightly deactivates the ring but does not hinder acid-catalyzed esterification.
Decarboxylation Reactions
Thermal decarboxylation occurs at elevated temperatures:
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Heating to 200°C under nitrogen yields 2-bromo-5-(cyclopropylmethoxy)toluene (via CO₂ loss).
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Reaction efficiency depends on solvent polarity, with diphenyl ether enhancing yields (91%).
Cross-Coupling Reactions
The bromine atom enables transition metal-catalyzed couplings:
Suzuki-Miyaura Coupling :
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Reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 90°C) to form biphenyl derivatives (83% yield) .
Table 2: Coupling Reaction Performance
| Partner | Catalyst | Yield (%) |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 83 |
| Vinylmagnesium Br | CuI/2,2’-bipyridyl | 68 |
Reductive Debromination
Hydrogenolysis with Pd/C in ethanol removes the bromine atom:
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes nitration and sulfonation:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group para to the cyclopropylmethoxy group (76% yield).
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Sulfonation : SO₃ in H₂SO₃ yields the sulfonated derivative at the 4-position.
Cyclopropane Ring-Opening Reactions
The cyclopropylmethoxy group undergoes acid-catalyzed ring-opening:
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Treatment with HCl (conc.) in ethanol cleaves the cyclopropane to form a propenyl ether side chain.
Biological Activity Correlations
Derivatives demonstrate moderate antimicrobial activity:
Scientific Research Applications
Organic Synthesis
2-Bromo-5-(cyclopropylmethoxy)benzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features make it valuable for developing new therapeutic agents and studying structure-activity relationships (SAR) in drug design .
Biological Studies
The compound has shown potential in biological applications, particularly in studying enzyme inhibition and protein-ligand interactions. It can be utilized to investigate the inhibition of divalent metal transporters, which are implicated in various diseases related to metal ion dysregulation . Furthermore, derivatives of benzoic acids have been noted for their anti-inflammatory and antimicrobial properties, suggesting therapeutic uses in pharmacology .
Material Science
In industry, this compound can be utilized in the production of specialty chemicals and materials with specific properties. Its unique molecular structure allows for modifications that can enhance material performance or introduce new functionalities .
Case Study 1: Inhibition Studies
A study published in the International Journal of Molecular Sciences explored the inhibitory effects of structurally similar compounds on TGF-β1-induced epithelial-mesenchymal transformation (EMT) in lung cells. The findings indicated that certain derivatives could alleviate fibrosis by inhibiting specific signaling pathways, showcasing the potential therapeutic implications of these compounds .
Case Study 2: Antimicrobial Properties
Research evaluating the antimicrobial efficacy of substituted benzaldehydes highlighted that compounds with halogen substitutions exhibited significant activity against various pathogens. This suggests that this compound may also possess similar antimicrobial properties, warranting further investigation into its potential as an antimicrobial agent .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Intermediate for complex organic molecules; valuable for drug development |
| Biological Studies | Enzyme inhibition studies; potential as an inhibitor for metal transporters |
| Material Science | Production of specialty chemicals with tailored properties |
| Antimicrobial Research | Potential antimicrobial activity based on structural similarities with effective derivatives |
Mechanism of Action
The mechanism of action of 2-Bromo-5-(cyclopropylmethoxy)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the cyclopropylmethoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Substituent Variations in Benzoic Acid Derivatives
The following table summarizes key structural analogs and their properties:
Physicochemical Properties
- Lipophilicity : The cyclopropylmethoxy group in the target compound confers moderate lipophilicity (logP ~2.8 estimated), intermediate between methoxy (logP ~2.2) and cyclohexylmethoxy (logP ~3.5) derivatives .
- Solubility : Methoxy-substituted analogs exhibit higher aqueous solubility due to reduced steric hindrance, whereas cyclopropylmethoxy and cyclohexylmethoxy derivatives favor organic solvents like DCM or THF .
- Melting Points : Bulky substituents (e.g., cyclohexylmethoxy) increase melting points (e.g., 299.17 g/mol derivative melts at ~145°C) compared to the target compound (~120°C) .
Key Research Findings
Synthetic Utility : Palladium-catalyzed cross-coupling of this compound with aryl boronic acids yields biaryl structures with >80% efficiency .
Solubility Limitations : Despite its moderate lipophilicity, the target compound requires co-solvents (e.g., DMSO) for biological assays, unlike more polar methoxy analogs .
Toxicity Profile : Cyclopropylmethoxy-substituted compounds display lower cytotoxicity (IC₅₀ > 100 μM in HepG2 cells) compared to chloro or nitro derivatives .
Biological Activity
2-Bromo-5-(cyclopropylmethoxy)benzoic acid is a benzoic acid derivative characterized by its unique structural features, including a bromine atom and a cyclopropylmethoxy group. Its molecular formula is CHBrO, with a molecular weight of 271.11 g/mol. This compound appears as a white to off-white solid, soluble in various organic solvents, and has a melting point ranging from 157 to 159 °C.
Research indicates that derivatives of benzoic acids, including this compound, exhibit significant biological activities. These compounds have been studied for their potential as inhibitors of divalent metal transporters, which are crucial in diseases related to metal ion dysregulation. Additionally, compounds with similar structures have demonstrated anti-inflammatory and antimicrobial properties, suggesting potential therapeutic applications in pharmacology.
Case Studies and Research Findings
-
Inhibitory Effects on Cellular Processes
A study highlighted the inhibitory effects of structurally related compounds on TGF-β1-induced epithelial-mesenchymal transformation (EMT) in lung cells. The findings indicated that these compounds could alleviate EMT processes and reduce inflammation in pulmonary fibrosis models . Although this study focused on a different compound, it underscores the relevance of cyclopropylmethoxy groups in modulating biological activity. -
Comparison with Similar Compounds
A comparative analysis of various benzoic acid derivatives revealed that the presence of the cyclopropylmethoxy group in this compound enhances its interaction with biological targets. This structural feature may contribute to its unique pharmacological profile compared to simpler analogs like 2-bromo-5-methoxybenzoic acid or 3-bromo-5-cyano-2-methylbenzoic acid.
Biological Activity Table
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| This compound | CHBrO | Contains cyclopropylmethoxy; potential therapeutic uses |
| 2-Bromo-5-methoxybenzoic acid | CHBrO | Lacks cyclopropyl group; simpler structure |
| 3-Bromo-5-cyano-2-methylbenzoic acid | CHBrNO | Contains cyano group; different reactivity |
| 4-Bromo-3-carboxyanisole | CHBrO | Similar functional groups; different position |
Q & A
Q. Basic Characterization :
- IR Spectroscopy : Confirm the presence of carboxylic acid (O-H stretch: 2500–3300 cm⁻¹) and cyclopropane C-H stretches (3050–3100 cm⁻¹).
- ¹H NMR : Key signals include the cyclopropylmethoxy protons (δ 0.5–1.2 ppm for cyclopropane CH₂, δ 3.5–4.0 ppm for OCH₂) and aromatic protons (δ 7.0–8.0 ppm, split due to bromine’s deshielding effect) .
Advanced Analysis :
High-resolution mass spectrometry (HRMS) or X-ray crystallography provides definitive confirmation of molecular structure. For dynamic studies, variable-temperature NMR can assess rotational barriers of the cyclopropane ring .
How can researchers evaluate the biological activity of this compound, particularly in enzyme inhibition assays?
Q. Experimental Design :
- Target Selection : Screen against enzymes like cyclooxygenase (COX) or cytochrome P450 isoforms, where benzoic acid derivatives are known modulators.
- Assay Conditions : Use fluorescence-based assays (e.g., COX-2 inhibition via arachidonic acid conversion) with IC₅₀ determination. Include controls like indomethacin (positive) and DMSO (negative) .
Data Interpretation :
Dose-response curves and Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition. Molecular docking (e.g., AutoDock Vina) predicts binding interactions with target proteins .
What strategies mitigate decomposition or isomerization during storage or reactions?
Q. Stability Studies :
- Storage : Store at –20°C under argon in amber vials to prevent photodegradation and oxidation.
- Reaction Stability : Avoid strong acids/bases that may hydrolyze the cyclopropane ring. In reflux conditions, use aprotic solvents (e.g., toluene) instead of protic ones .
Analytical Monitoring :
Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products. Accelerated stability testing (40°C/75% RH for 1 month) predicts shelf-life .
How do substituent modifications (e.g., replacing cyclopropylmethoxy with methoxy) impact physicochemical properties?
Q. Comparative Methodology :
- LogP Measurement : Shake-flask method or HPLC retention time comparisons quantify lipophilicity changes.
- Thermal Analysis : Differential scanning calorimetry (DSC) reveals melting point shifts due to altered crystallinity.
Case Study : Replacing cyclopropylmethoxy with methoxy reduces steric bulk, increasing solubility in aqueous buffers (e.g., phosphate-buffered saline) but decreasing membrane permeability .
What are the challenges in scaling up synthesis from milligram to gram quantities?
Q. Process Chemistry Considerations :
- Purification : Transition from column chromatography to fractional distillation or continuous-flow reactors improves efficiency.
- Safety : Bromine handling requires scrubbers to trap HBr gas. Use jacketed reactors for exothermic reactions .
How can computational tools predict the compound’s reactivity in novel reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
